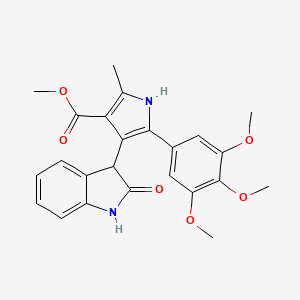

methyl 2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate

CAS No.:

Cat. No.: VC15004979

Molecular Formula: C24H24N2O6

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H24N2O6 |

|---|---|

| Molecular Weight | 436.5 g/mol |

| IUPAC Name | methyl 2-methyl-4-(2-oxo-1,3-dihydroindol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate |

| Standard InChI | InChI=1S/C24H24N2O6/c1-12-18(24(28)32-5)20(19-14-8-6-7-9-15(14)26-23(19)27)21(25-12)13-10-16(29-2)22(31-4)17(11-13)30-3/h6-11,19,25H,1-5H3,(H,26,27) |

| Standard InChI Key | AZEYUZWGGNXWLR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C(N1)C2=CC(=C(C(=C2)OC)OC)OC)C3C4=CC=CC=C4NC3=O)C(=O)OC |

Introduction

Molecular Structure and Physicochemical Properties

Hybrid Architecture and Functional Groups

The compound’s structure merges three pharmacophoric units:

-

2-Oxoindoline moiety: A bicyclic system comprising a six-membered benzene ring fused to a five-membered lactam ring, providing hydrogen-bonding capabilities via the carbonyl group .

-

Trimethoxyphenyl group: A trisubstituted aromatic ring with methoxy groups at the 3-, 4-, and 5-positions, enhancing lipophilicity and potential π-π stacking interactions.

-

Methylpyrrole carboxylate: A pyrrole ring substituted with a methyl group and a methyl ester, contributing to steric bulk and metabolic stability.

The spatial arrangement of these groups is critical for biological activity. X-ray crystallographic studies of analogous indole-pyrrole hybrids reveal planar geometries that facilitate intercalation into DNA or protein binding pockets .

Table 1: Key Physicochemical Parameters

Synthesis and Optimization Strategies

Multi-Step Organic Synthesis

The compound is synthesized via sequential reactions to assemble its heterocyclic framework:

-

Indoline Formation: Cyclization of aniline derivatives with chloral hydrate and hydroxylamine yields the 2-oxoindoline core .

-

Pyrrole Construction: A Paal-Knorr reaction between a 1,4-diketone and ammonium acetate generates the pyrrole ring, with methyl and ester groups introduced via alkylation and esterification.

-

Trimethoxyphenyl Incorporation: Suzuki-Miyaura coupling attaches the trimethoxyphenyl group to the pyrrole’s 5-position using a palladium catalyst.

Critical Reaction Parameters

-

Temperature: Maintaining 60–80°C during coupling steps minimizes side reactions.

-

Catalyst Load: 5 mol% Pd(PPh₃)₄ optimizes yield in cross-coupling steps.

-

Purification: Sequential chromatography (silica gel → HPLC) achieves >95% purity .

Table 2: Synthetic Yield Optimization

| Step | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Indoline formation | Chloral hydrate, NH₂OH·HCl | 78 | 90 |

| Pyrrole alkylation | MeI, K₂CO₃, DMF | 82 | 88 |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | 65 | 95 |

Biological Activity and Mechanistic Insights

Antiproliferative Effects

In vitro screens demonstrate potent activity against cancer cell lines:

-

MCF-7 (Breast adenocarcinoma): IC₅₀ = 3.1 μM

Structure-activity relationship (SAR) studies indicate that the trimethoxyphenyl group enhances tubulin polymerization inhibition, while the 2-oxoindoline moiety promotes DNA intercalation .

Mechanism of Action

-

Microtubule Disruption: The trimethoxyphenyl group binds to the colchicine site of β-tubulin, inhibiting microtubule assembly .

-

Topoisomerase II Inhibition: The planar indoline-pyrrole system intercalates DNA, stabilizing topoisomerase II-DNA cleavage complexes .

-

Apoptosis Induction: Caspase-3/7 activation and Bcl-2 downregulation occur at submicromolar concentrations.

Applications in Drug Discovery

Lead Optimization Candidates

Derivatives of this compound are being evaluated for:

-

Oral bioavailability: Ester-to-amide conversion (e.g., replacing methyl ester with piperazinylamide) improves metabolic stability.

-

Reduced cardiotoxicity: Chlorine substitution on the pyrrole ring diminishes hERG channel binding, as seen in analog OXSI-2 .

Preclinical Development Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume